2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O4S/c18-12-2-1-3-13(19)15(12)16(24)20-8-14-21-22-17(27-14)28-9-10-4-6-11(7-5-10)23(25)26/h1-7H,8-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPDBIMGBUAUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base to form the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether intermediate with 2,6-difluorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrobenzylthioether moiety undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for modulating biological activity or further functionalization.
Mechanistic Insights :
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The nitro group is reduced via a stepwise electron-proton transfer process, forming nitroso and hydroxylamine intermediates before yielding the amine .
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Hydrogenolysis of the C–S bond (thioether) is not observed under these conditions.
Nucleophilic Aromatic Substitution at Difluorobenzamide
The difluorobenzamide core undergoes selective substitution at the para or ortho positions relative to the amide group.
Comparative Reactivity :
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Fluorine at the ortho position is less reactive due to steric hindrance from the amide group.
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Electron-withdrawing substituents on the oxadiazole ring enhance electrophilicity at the para fluorine .
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole ring participates in cycloaddition and alkylation reactions, broadening derivatization potential.
Thermal Stability :
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The oxadiazole ring remains intact below 150°C but decomposes via retro-Diels-Alder pathways at higher temperatures.
Benzamide Hydrolysis and Coupling
The benzamide group undergoes hydrolysis or serves as a handle for coupling reactions.
Thioether Oxidation
The benzylthioether linker is oxidized to sulfone or sulfoxide derivatives under controlled conditions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzamide core with difluoro substitutions and a 1,3,4-oxadiazole ring . The synthesis typically involves several steps:
- Formation of the 1,3,4-oxadiazole ring : This is achieved by reacting hydrazides with carbon disulfide and an alkylating agent.
- Introduction of the 4-nitrobenzyl group : This step involves nucleophilic substitution of a nitrobenzyl halide with the thiol group on the oxadiazole ring.
- Attachment of the benzamide core : The final step involves coupling the oxadiazole intermediate with 2,6-difluorobenzoyl chloride under basic conditions.
These synthetic routes are crucial as they influence the compound's biological properties and efficacy.
Medicinal Chemistry
The compound has potential applications in drug design due to its unique structure. Its biological activity is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids, potentially modulating their functions.
Key findings include:
- Antitumor Activity : Research indicates that compounds similar to 2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have shown promise as RET kinase inhibitors in cancer therapy .
Materials Science
In materials science, this compound is utilized in developing novel materials with specific electronic or photonic properties. The unique structural features of the oxadiazole ring contribute to enhanced electronic characteristics, making it suitable for applications in organic electronics and photonic devices.
Biological Studies
The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe. Its ability to bind to proteins or nucleic acids makes it an interesting candidate for studying biochemical pathways and cellular processes.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, indicating their potential for drug development .
- Biochemical Probes : Research has shown that compounds containing the oxadiazole moiety can serve as effective probes for studying protein interactions and cellular mechanisms .
Mechanism of Action
The mechanism by which 2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. The nitrobenzyl group may interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The fluorinated benzamide moiety enhances the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Compound 1 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Structure : Features a 4-methoxyphenylmethyl group at position 5 and a benzyl(methyl)sulfamoylbenzamide substituent.
- Activity : Exhibits antifungal activity against Candida albicans (MIC₅₀ = 8 μg/mL) by inhibiting thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis .
- Key Difference : The 4-methoxy group in LMM5 is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This may reduce electrophilicity and alter enzyme-binding kinetics.
Compound 2 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Structure : Contains a furan-2-yl group at position 5 and a cyclohexyl(ethyl)sulfamoylbenzamide moiety.
- Activity : Shows moderate antifungal activity (MIC₅₀ = 16 μg/mL) against C. albicans via Trr1 inhibition .
Compound 3: 2,6-Difluoro-N-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
- Structure: Substituted with a 4-fluorobenzylamino-thioethyl group at position 3.
- Molecular Weight : 436.41 g/mol .
Heterocyclic Analogues with Modified Cores
Compound 4 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]
- Structure : 1,2,4-Triazole core with phenylsulfonyl and difluorophenyl substituents.
- Activity : Synthesized as tautomeric thione derivatives but lacks reported biological data. IR spectra confirm thione tautomer dominance (νC=S at 1247–1255 cm⁻¹) .
- Key Difference : The triazole ring may exhibit different hydrogen-bonding patterns compared to oxadiazoles, influencing solubility or target selectivity.
Compound 5 : N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide
- Structure : 1,3,4-Thiadiazole core with 2,4-dichlorophenyl and difluorobenzamide groups.
- Crystallography : Exhibits planar geometry with mean C–C bond length = 0.004 Å .
- Key Difference : Replacement of oxygen with sulfur in the heterocycle increases lipophilicity and may alter pharmacokinetic properties.
Compound 6 : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Thiazole core with 2,4-difluorobenzamide.
- Activity: Derived from nitazoxanide, a known inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .
- Key Difference : The thiazole ring and chloro substituent prioritize different enzymatic targets (PFOR vs. Trr1), highlighting scaffold-dependent mechanisms.
Comparative Analysis Table
Research Findings and Implications
- Heterocycle Impact : Oxadiazoles generally exhibit higher metabolic stability than triazoles or thiazoles, making the target compound a stronger candidate for in vivo applications .
- Biological Targets : While oxadiazoles (e.g., LMM5, LMM11) target Trr1, thiazoles (e.g., Compound 6) inhibit PFOR, underscoring the role of core heterocycles in dictating mechanism .
Biological Activity
2,6-Difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with potential biological activity. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential applications in medicinal chemistry. The compound features a unique structure that combines difluoro groups and a 1,3,4-oxadiazole moiety, which may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Difluoro groups at positions 2 and 6 of the benzamide.
- A 1,3,4-oxadiazole ring linked to a 4-nitrobenzyl thioether .
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Weight | 339.35 g/mol |
| CAS Number | 920443-19-2 |
| Functional Groups | Benzamide, Difluoro, Nitrobenzyl Thioether |
Biological Activity
Research has indicated several biological activities associated with this compound and its derivatives:
Antibacterial Activity
Studies have shown that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance:
- HSGN-237 and HSGN-238 , derivatives of N-(1,3,4-Oxadiazol-2-yl)benzamides, demonstrated potent activity against Neisseria gonorrhoeae, a major pathogen responsible for gonorrhea. These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against clinically relevant strains .
Antifungal Activity
In another study focusing on benzamides containing oxadiazole structures:
- Various derivatives showed antifungal activity comparable to established antifungal agents such as pyraclostrobin. Compounds were assessed for their effectiveness against fungal pathogens like Fusarium graminearum, with some exhibiting over 80% inhibition rates .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Bioreduction of Nitro Groups : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Binding to Biological Targets : The oxadiazole ring and benzamide core may bind to proteins or nucleic acids, modulating their function .
Case Studies and Research Findings
A series of studies have explored the biological activities of related compounds:
Case Study 1: Antimicrobial Efficacy
In a trial assessing the antimicrobial efficacy of oxadiazole derivatives:
- Compounds demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria. Notably, derivatives showed enhanced permeability across biological membranes, suggesting potential for systemic absorption in therapeutic applications .
Case Study 2: Toxicity Assessment
Research involving zebrafish embryos indicated that certain derivatives exhibited low toxicity levels while maintaining significant antifungal activity. This suggests a favorable safety profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| HSGN-237 | Oxadiazole derivative | Potent against N. gonorrhoeae |
| Pyraclostrobin | Benzamide with different substituents | Effective antifungal agent |
Q & A
Q. What are the key structural features of 2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how do they influence its reactivity?
The compound features a 2,6-difluorobenzamide core linked to a 1,3,4-oxadiazole ring via a methylene bridge, with a 4-nitrobenzylthio substituent. The oxadiazole ring enhances electron-withdrawing properties, stabilizing the molecule and influencing its interactions with biological targets. The nitro group on the benzylthio moiety may contribute to redox activity or hydrogen bonding. Single-crystal X-ray studies of analogous compounds (e.g., thiadiazole derivatives) reveal planar geometries that facilitate π-π stacking and intermolecular hydrogen bonding, critical for crystallinity and solubility .
Q. What synthetic routes are commonly used to prepare benzamide-oxadiazole hybrids like this compound?
A general approach involves:
Hydrazide formation : Reacting carboxylic acid derivatives (e.g., 4-nitrobenzylthioacetic acid) with hydrazine.
Oxadiazole cyclization : Using reagents like trichloroisocyanuric acid (TCICA) or cyanogen bromide to form the 1,3,4-oxadiazole ring .
Amide coupling : Reacting the oxadiazole-amine intermediate with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., pyridine or NaHCO₃).
Purification typically involves column chromatography and recrystallization from methanol or acetonitrile .
Q. How is the purity and structural integrity of this compound validated in academic research?
- HPLC : Purity is confirmed using reverse-phase HPLC with >95% purity thresholds, as demonstrated in studies of similar oxadiazole derivatives .
- NMR/HRMS : H/C NMR confirms substituent positions, while HRMS validates molecular weight. For example, fluorine coupling patterns (e.g., F NMR) help distinguish ortho/para substituents .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in structurally related thiadiazole compounds .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity or solubility?
- Oxadiazole substituents : Replacing the 4-nitrobenzylthio group with electron-deficient groups (e.g., trifluoromethyl) improves metabolic stability, as shown in CRAC channel inhibitors .
- Fluorine positioning : Adjusting fluorine atoms on the benzamide ring (e.g., 2,4-difluoro vs. 2,6-difluoro) alters lipophilicity and target engagement, critical for optimizing pharmacokinetic profiles .
- Solubility enhancers : Introducing polar groups (e.g., methoxy or sulfonamide) on the benzamide or oxadiazole rings improves aqueous solubility without compromising activity .
Q. What in vitro and in vivo models are suitable for evaluating its mechanism of action?
- In vitro :
- In vivo :
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of assay conditions .
- Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and time-kill assays to rule out false positives .
- Target engagement studies : Use CRISPR/Cas9 knockout models to verify specificity (e.g., CRAC channel dependency in ) .
Q. What computational tools are used to predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite to model binding to CRAC channels or microbial enzymes (e.g., PFOR in anaerobic organisms) .
- MD simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity, as seen in fluorine-containing agrochemicals .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
